N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide: is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzotriazole ring fused with an ethylphenyl group and a butanamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzotriazole reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Butanamide Moiety: The final step involves the acylation of the benzotriazole derivative with butanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzotriazole ring, potentially converting it to a dihydrobenzotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation. It is also employed as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an additive in coatings and adhesives to enhance their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit enzyme activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide
- N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide
- N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]butanamide
Comparison: N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and interaction with biological membranes. Compared to its methyl, chloro, and bromo analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications.
Eigenschaften
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-3-5-18(23)19-14-8-11-16-17(12-14)21-22(20-16)15-9-6-13(4-2)7-10-15/h6-12H,3-5H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPDYQSNDOCOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.